3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
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Overview
Description
3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid is a complex organic compound that features a unique structure combining an indole moiety with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and pyrrole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with distinct chemical properties.
Uniqueness
The uniqueness of 3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid lies in its combined indole-pyrrole structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
APYYTEJNOZQZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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